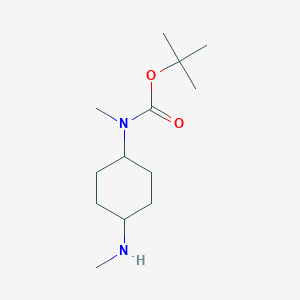
3-(Benzylthio)propionaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Benzylthio)propionaldehyde and similar compounds has been explored in various studies. For instance, a study described the synthesis, antiproliferative activity, and the X-ray single-crystal structure of the 3-benzylthio-4-propargylselenoquinoline . Another study discussed an efficient way to prepare benzyl 3-phenylpropiolates via copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free conditions .
Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been investigated in several studies. For example, a study described the formation of five novel crystalline compounds through the co-crystallization of (benzylthio)acetic acid with L-proline, D-proline, DL-proline, isonicotinamide, and tryptamine .
Applications De Recherche Scientifique
Applications in Organic Synthesis
- A3-Coupling : The A3-coupling, a transition-metal catalyzed three-component coupling of an aldehyde, an alkyne, and an amine, uses compounds like 3-(Benzylthio)propionaldehyde for synthesizing propargylamines, nitrogen-containing heterocycles, biologically active compounds, and natural products (Peshkov, Pereshivko, & Van der Eycken, 2012).
- Synthesis of Oxetanes : Photochemical reactions of aldehydes, such as this compound, with furans have been studied to produce substituted oxetanes, highlighting the compound's utility in organic synthesis (Toki, Shima, & Sakurai, 1965).
- Friedlander-type Synthesis : Utilization in the novel Friedlander-type synthesis for the creation of 3-aryl quinolines from 3-oxo-2,3-diaryl-propionaldehydes demonstrates its versatility in synthetic chemistry (Luo et al., 2011).
Polymer Chemistry
- Polymerization : Studies on the polymerization of 3-(o-formylphenyl)propionaldehyde reveal insights into the synthesis of polyacetals and polyesters, indicating its potential in polymer chemistry (Tagami & Kunitake, 1974).
Safety and Hazards
Propriétés
IUPAC Name |
3-benzylsulfanylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPFPACFCITDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3245512.png)




![2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B3245545.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid](/img/structure/B3245549.png)

